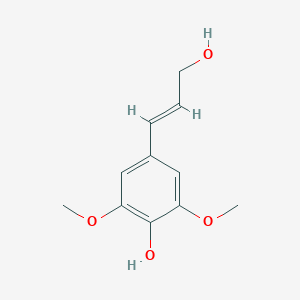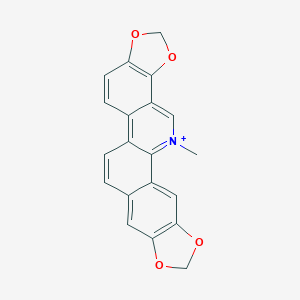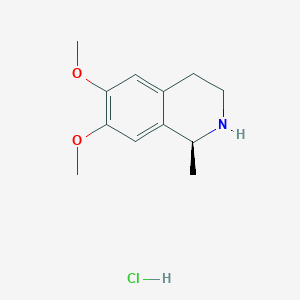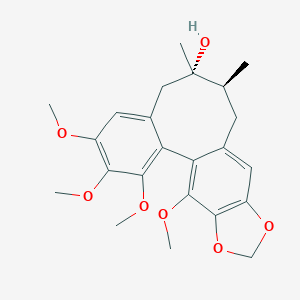
Sinapyl alcohol
概要
説明
Sinapyl alcohol is an organic compound structurally related to cinnamic acid . It is biosynthesized via the phenylpropanoid biochemical pathway, with its immediate precursor being sinapaldehyde . This phytochemical is one of the monolignols, which are precursors to lignin or lignans .
Synthesis Analysis
The cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in lignin biosynthesis as it catalyzes the final step in the synthesis of monolignols . The CAD gene family has been studied in Arabidopsis thaliana, Oryza sativa, and partially in Populus . The comparison of the cinnamyl alcohol synthesis ability of different strains was performed under various conditions .
Molecular Structure Analysis
Sinapyl alcohol has a molecular formula of C11H14O4 and an average mass of 210.227 Da . It is derived from the polyphenolic monolignols or hydroxy cinnamyl alcohols, which in turn are synthesized from phenylalanine derived from the shikimate biosynthetic pathway .
Chemical Reactions Analysis
Sinapyl alcohol, a monolignol, is a primary lignin monomer . It participates in the initial stages in the biosynthesis of lignin . Coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate have been reported .
Physical And Chemical Properties Analysis
Sinapyl alcohol has a chemical formula of C11H14O4 and a molar mass of 210.226 . It appears as a colorless solid with a melting point ranging from 61 to 65 °C .
科学的研究の応用
Lignin Biosynthesis
Sinapyl alcohol is a primary lignin monomer . It participates in the initial stages of lignin biosynthesis . Lignin is a major component of lignocellulosic biomass, an economically important and renewable agro-resource utilized in many industrial processes .
2. Bioimaging and Study of Plant Cell Wall Lignification Sinapyl alcohol has been used in EPR imaging to study plant cell wall lignification . A chemically-modified sinapyl alcohol can intercept the lignification pathway and is incorporated in place of natural sinapyl alcohol into lignin in vivo . Once incorporated into the plant cell wall, the chemical reporter group can undergo bioorthogonal ligation reaction with an EPR probe .
Anti-inflammatory and Antinociceptive Activities
Sinapyl alcohol has been evaluated for anti-inflammatory and antinociceptive activities . This suggests potential applications in the development of new therapeutic agents.
Heartwood Formation in Acacia melanoxylon
Research has shown a significant accumulation of sinapyl alcohol in the heartwood of Acacia melanoxylon . This accumulation correlates with the up-regulated expression of certain genes, suggesting a role for sinapyl alcohol in the color distinction of the heartwood .
Coupling Reactions
Sinapyl alcohol participates in coupling reactions with sinapyl p-hydroxybenzoate . This could have implications in the synthesis of complex organic compounds.
Dissolving Lignocellulosic Biomass
While not directly mentioned in the search results, sinapyl alcohol, as a lignin monomer, could potentially play a role in strategies to dissolve the intricate structure of lignocellulosic biomass for further processing .
作用機序
Target of Action
Sinapyl alcohol is a monolignol that plays a crucial role in the formation of lignin , a major component of plant cell walls . Lignin provides mechanical strength and durability to plant tissues . Sinapyl alcohol is incorporated into lignin in place of natural sinapyl alcohol .
Mode of Action
Sinapyl alcohol interacts with its targets through a process known as lignification . This process involves the oxidative polymerization of monolignols, initiated by the conversion of these monomers into delocalized phenoxy radicals by two classes of enzymes: laccases and/or peroxidases . These radicals then spontaneously cross-couple with radicals formed on the phenolic termini of growing lignin chains .
Biochemical Pathways
Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway . Its immediate precursor is sinapaldehyde . The monolignols, including sinapyl alcohol, are synthesized from phenylalanine (Phe) through the general phenylpropanoid and monolignol-specific pathways .
Pharmacokinetics
Once incorporated into the plant cell wall, the chemical reporter group can undergo a bioorthogonal ligation reaction with an EPR probe .
Result of Action
The incorporation of sinapyl alcohol into lignin results in the formation of a polyphenolic polymer . This polymer is a major component of lignocellulosic biomass, an economically important and renewable agro-resource utilized in many industrial processes . The use of sinapyl alcohol allows for a better understanding of the distribution of monolignols in the plant cell wall .
Action Environment
The action of sinapyl alcohol is influenced by the complex biological environment of the plant cell wall . Factors such as the stability of the compound in this environment and the presence of other biomolecules can impact the efficacy and stability of sinapyl alcohol .
Safety and Hazards
将来の方向性
Lignin, the second richest biopolymer on earth, after cellulose, and the primary deposition on the secondary cell wall structure of plants, is composed of complex phenolic compounds . Its composition makes it an important natural renewable raw material for the production of a number of commodity products . The scientific community has been attracted to cellulose because of its abundance, adaptability, sustainability, and affordability .
特性
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314695 | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinapyl alcohol | |
CAS RN |
20675-96-1, 537-33-7 | |
| Record name | trans-Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,5-dimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 65 °C | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of sinapyl alcohol in plants?
A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.
Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?
A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].
Q3: What is the significance of sinapyl alcohol glycosylation in plants?
A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].
Q4: Can conifers, which typically lack S lignin, be engineered to produce it?
A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].
Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?
A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].
Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?
A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].
Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?
A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].
Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?
A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].
Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?
A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].
Q10: Does the presence of syringyl lignin impact the properties of plant biomass?
A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].
Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?
A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.
Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?
A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].
Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?
A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.
Q14: What are the future directions in sinapyl alcohol and lignin research?
A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)









